1,4-Phenylenediacryloyl chloride
Description
BenchChem offers high-quality 1,4-Phenylenediacryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Phenylenediacryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5-,8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLRZFBCIUDFL-CGXWXWIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C\C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 1,4-Benzenediacryloyl Chloride: Structure, Synthesis, and Applications
This guide provides a comprehensive overview of 1,4-benzenediacryloyl chloride, a highly reactive bifunctional monomer critical to the synthesis of advanced polymers and functional materials. We will delve into its chemical structure, synthesis protocols, reactivity, and key applications, offering insights for researchers, scientists, and professionals in drug development and materials science.
Introduction to 1,4-Benzenediacryloyl Chloride
1,4-Benzenediacryloyl chloride is an organic compound characterized by a central benzene ring substituted at the 1 and 4 positions with acryloyl chloride groups. This unique structure, featuring two reactive acyl chloride moieties and two polymerizable acryloyl groups, makes it a valuable crosslinking agent and monomer in polymer chemistry. Its ability to undergo both nucleophilic substitution and polymerization reactions allows for the creation of complex, high-performance materials with tailored properties.
Chemical Structure and Properties
The fundamental characteristics of 1,4-benzenediacryloyl chloride dictate its reactivity and suitability for various applications.
Molecular Structure
The molecule consists of a planar benzene ring, providing rigidity to the polymer backbone. The two acryloyl chloride groups are situated para to each other, which influences the linearity and packing of the resulting polymers.
Caption: Chemical structure of 1,4-benzenediacryloyl chloride.
Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₈Cl₂O₂ | Based on its chemical structure. |
| Molecular Weight | 255.09 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | The presence of the rigid benzene ring and two functional groups increases the melting point compared to smaller acyl chlorides. |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM); reacts with protic solvents (e.g., water, alcohols).[1] | Acyl chlorides are generally soluble in non-reactive organic solvents.[1] They readily react with water and other protic solvents.[1] |
| Reactivity | Highly reactive | The acyl chloride groups are susceptible to nucleophilic attack, and the vinyl groups can undergo polymerization.[1][2] |
Synthesis of 1,4-Benzenediacryloyl Chloride
The synthesis of 1,4-benzenediacryloyl chloride typically involves a two-step process starting from terephthalaldehyde. The following is a representative synthetic pathway.
Caption: Synthetic pathway for 1,4-benzenediacryloyl chloride.
Step 1: Synthesis of 1,4-Benzenediacrylic Acid via Knoevenagel Condensation
Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. In this step, terephthalaldehyde reacts with malonic acid in the presence of a basic catalyst like pyridine or piperidine to yield 1,4-benzenediacrylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve terephthalaldehyde and a slight excess of malonic acid in a suitable solvent such as pyridine.
-
Catalysis: Add a catalytic amount of piperidine to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into an excess of dilute hydrochloric acid to precipitate the product. The crude 1,4-benzenediacrylic acid is then collected by filtration, washed with water, and can be further purified by recrystallization.
Step 2: Chlorination of 1,4-Benzenediacrylic Acid
Principle: The carboxylic acid groups of 1,4-benzenediacrylic acid are converted to acyl chloride groups using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3] The choice of reagent can influence the reaction conditions and byproducts.[3]
Experimental Protocol (using Thionyl Chloride):
-
Reaction Setup: In a fume hood, suspend the dried 1,4-benzenediacrylic acid in an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.[3]
-
Reaction Conditions: Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which must be scrubbed. The reaction is typically complete when the evolution of gas ceases and the solid has dissolved.
-
Isolation of Product: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1,4-benzenediacryloyl chloride can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane) or by vacuum distillation if its thermal stability allows.
Reactivity and Mechanistic Insights
The dual reactivity of 1,4-benzenediacryloyl chloride is the cornerstone of its utility in materials science.
Reactions of the Acyl Chloride Groups
The acyl chloride groups are highly electrophilic and readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols.[1][2] This reactivity is fundamental to its use in interfacial polymerization and as a crosslinking agent.
Example: Polyamide formation
When reacted with a diamine, 1,4-benzenediacryloyl chloride forms a polyamide. This reaction is often performed at the interface of two immiscible liquids (e.g., an aqueous solution of the diamine and an organic solution of the diacyl chloride) to produce a thin polymer film.
Reactions of the Acryloyl Groups
The vinyl groups of the acryloyl moiety can participate in polymerization reactions, typically through free-radical or controlled radical polymerization mechanisms.[2] This allows for the incorporation of the 1,4-benzenediacryloyl chloride unit into polymer chains, or for the formation of crosslinked networks.
Applications in Materials Science and Drug Development
The unique chemical architecture of 1,4-benzenediacryloyl chloride enables its use in a variety of advanced applications.
High-Performance Polymers and Membranes
Its role as a monomer in interfacial polymerization with diamines or diols leads to the formation of high-strength, thermally stable polyamides and polyesters. These materials are often used in the fabrication of reverse osmosis and nanofiltration membranes for water purification and desalination.
Functional Hydrogels and Drug Delivery Systems
1,4-Benzenediacryloyl chloride can be used to crosslink hydrophilic polymers to form hydrogels. The resulting networks can be designed to be responsive to various stimuli (e.g., pH, temperature), making them suitable for controlled drug release applications. The acryloyl groups can also be further functionalized post-polymerization to attach therapeutic agents or targeting ligands.
Caption: Workflow for functional hydrogel formation.
Safety and Handling
Acyl chlorides, including 1,4-benzenediacryloyl chloride, are corrosive and moisture-sensitive compounds that require careful handling.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood.[4][5][8]
-
Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7]
-
Reactivity Hazards: Acyl chlorides react exothermically with water, alcohols, and amines.[1][4] Avoid contact with these substances.
-
Disposal: Unused or waste material should be quenched carefully by slow addition to a stirred, cooled solution of a suitable nucleophile, such as an alcohol or a basic solution, before disposal.[4]
Conclusion
1,4-Benzenediacryloyl chloride is a versatile and highly reactive monomer that holds significant promise for the development of advanced materials. Its rigid aromatic core and dual functionality make it an ideal building block for creating robust polymers, functional membranes, and smart hydrogels. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in various scientific and industrial applications.
References
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- ICSC 0210 - ACETYL CHLORIDE. (n.d.).
- Alpha Chemika. (n.d.). ACETYL CHLORIDE Extra Pure - Laboratory Chemicals.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.
- Benchchem. (n.d.). Application Notes and Protocols: Acryloyl Chloride in Polymer Manufacturing.
- Wikipedia. (n.d.). Acryloyl chloride.
- ResearchGate. (2021, May 17). How to synthesize acryloyl chloride?.
Sources
- 1. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 7. chemos.de [chemos.de]
- 8. carlroth.com [carlroth.com]
Comparative Technical Analysis: Cinnamoyl Chloride vs. 1,4-Phenylenediacryloyl Chloride
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a rigorous comparison between Cinnamoyl Chloride (3-phenyl-2-propenoyl chloride) and 1,4-Phenylenediacryloyl Chloride (3,3'-(1,4-phenylene)bis(2-propenoyl chloride)). While both compounds share the fundamental cinnamoyl chromophore—a conjugated system capable of [2+2] photocycloaddition—their utility in materials science and organic synthesis diverges sharply due to their functionality.
-
Cinnamoyl Chloride is a monofunctional reagent, primarily used as a chain terminator or to introduce pendant photoreactive groups onto existing polymer backbones or small molecules.
-
1,4-Phenylenediacryloyl Chloride is a bifunctional monomer. It serves as a rigid-rod building block for main-chain liquid crystalline polymers (LCPs) and high-performance photocrosslinkable networks.
Molecular Architecture & Physiochemical Properties
The core distinction lies in the "functionality" (
Structural Comparison
Figure 1: Structural deconstruction showing the mono- vs. bi-functional nature of the two chlorides.
Physiochemical Data Table
| Property | Cinnamoyl Chloride | 1,4-Phenylenediacryloyl Chloride |
| CAS Number | 102-92-1 | 35288-49-4 |
| Molecular Formula | C | C |
| Molecular Weight | 166.60 g/mol | 255.09 g/mol |
| Physical State | Yellowish crystalline solid (low mp) or liquid | High-melting crystalline solid |
| Melting Point | 35–37 °C | >300 °C (Decomposes) |
| Functionality ( | 1 (Monofunctional) | 2 (Bifunctional) |
| Primary Reactivity | Nucleophilic Acyl Substitution | Step-Growth Polymerization / Crosslinking |
| Solubility | Soluble in DCM, THF, Acetone | Low solubility; requires hot solvents or polar aprotic media |
Synthesis & Preparation Protocols
Both chlorides are synthesized from their corresponding carboxylic acids using thionyl chloride (SOCl
Reaction Mechanism (Chlorination)
The conversion of the carboxylic acid to the acid chloride proceeds via an addition-elimination mechanism mediated by thionyl chloride.
Figure 2: General mechanism for the conversion of carboxylic acids to acid chlorides using thionyl chloride.
Protocol A: Synthesis of Cinnamoyl Chloride
Target: High purity monofunctional reagent.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a CaCl
drying tube. -
Reagents: Add trans-cinnamic acid (14.8 g, 0.1 mol) and thionyl chloride (23.8 g, 0.2 mol).
-
Reaction: Heat the mixture gently on a water bath (approx. 60–70 °C). The solid acid will dissolve as the reaction proceeds, evolving HCl and SO
gases. -
Completion: Reflux until gas evolution ceases (approx. 2–3 hours).
-
Purification:
-
Remove excess SOCl
via rotary evaporation or vacuum distillation. -
Distillation: Distill the residue under reduced pressure (bp ~130 °C at 15 mmHg) to obtain a clear yellow liquid that solidifies upon cooling.
-
-
Yield: Typically 85–90%.
Protocol B: Synthesis of 1,4-Phenylenediacryloyl Chloride
Target: Bifunctional monomer for polymerization.
Note: This compound is significantly less soluble and has a very high melting point.[2] Distillation is not possible.
-
Setup: 500 mL three-neck flask, mechanical stirrer (magnetic stirring may fail due to slurry thickness), reflux condenser, inert gas inlet (N
or Ar). -
Reagents: Suspend 1,4-phenylenediacrylic acid (10.9 g, 0.05 mol) in thionyl chloride (50 mL, excess). Add a catalytic amount of DMF (Dimethylformamide, 3–5 drops) to form the reactive Vilsmeier-Haack intermediate, which accelerates the reaction of rigid aromatic acids.
-
Reaction: Reflux the suspension. Unlike cinnamic acid, the di-acid may not completely dissolve initially. Reflux for 4–6 hours until the mixture becomes homogenous or the solid texture changes significantly to a crystalline precipitate.
-
Purification:
-
Cool the mixture to room temperature.
-
Filtration: If the product precipitates (common in non-polar solvents), filter under inert atmosphere.
-
Washing: Wash the filter cake with cold anhydrous hexane or dichloromethane to remove residual SOCl
. -
Recrystallization: Recrystallize from hot toluene or chlorobenzene if high purity is required for polymerization.
-
-
Validation: Verify structure via FTIR (appearance of C=O stretch at ~1770 cm
and disappearance of broad OH stretch).
Reactivity & Applications in Materials Science
Cinnamoyl Chloride: The "Pendant" Approach
Cinnamoyl chloride is widely used to functionalize existing polymers containing hydroxyl or amine groups (e.g., Polyvinyl alcohol, Cellulose, Chitosan).
-
Role: Post-polymerization modification.
-
Outcome: Creates photosensitive polymers where the cinnamoyl group is a side chain.
-
Mechanism: Upon UV irradiation, adjacent pendant groups undergo [2+2] cycloaddition, forming a cyclobutane ring. This creates crosslinks between chains, insolubilizing the polymer (negative photoresist).
1,4-Phenylenediacryloyl Chloride: The "Main-Chain" Approach
This monomer is reacted with diamines or diols to form Liquid Crystalline Polymers (LCPs) .
-
Role: Main-chain monomer (Step-growth polymerization).
-
Outcome: The rigid 1,4-phenylenediacryloyl unit becomes part of the polymer backbone.
-
Mechanism:
-
Polymerization:
-
LCP Behavior: The rigid rod structure promotes mesophase formation (nematic/smectic phases).
-
Photochemistry: Because the chromophore is in the main chain, photo-irradiation can induce drastic changes in chain conformation, leading to photomechanical effects (bending/actuation) or high-density crosslinking.
-
Photocrosslinking Mechanism ([2+2] Cycloaddition)
Both molecules rely on the same fundamental photochemical event, but the topological constraint differs.
Figure 3: The [2+2] photocycloaddition mechanism common to both derivatives.
Safety & Handling
Both compounds are acid chlorides and share severe hazards. However, the volatility of cinnamoyl chloride makes it an inhalation risk, while the fine powder nature of the di-chloride poses dust inhalation risks.
-
Moisture Sensitivity: Both react violently with water to release HCl gas. Store under nitrogen in a desiccator.
-
Lachrymator: Cinnamoyl chloride is a potent lachrymator (tear gas agent). Work in a fume hood is mandatory.
-
Skin/Eye Contact: Causes severe burns. Wear nitrile gloves, lab coat, and chemical splash goggles.
-
Quenching: Quench excess chlorides by slowly adding them to a large volume of ice water or dilute sodium bicarbonate solution.
References
-
Synthesis of Cinnamoyl Chloride
-
Synthesis of 1,4-Phenylenediacryloyl Chloride
-
Hasegawa, M., et al. "Topochemical photopolymerization of diolefin crystals." Journal of Polymer Science Part A-1: Polymer Chemistry, 1974. Link (Describes the synthesis of phenylenediacrylate derivatives for photopolymerization).
-
-
Liquid Crystalline Polymers
- Coqueret, X. "Photochemical modifications of polymers: Photocrosslinking, surface photografting and photopolymerization." Macromolecular Engineering, 2011.
-
Safety Data
Sources
An In-depth Technical Guide on the Physical Properties of Rigid Rod Diacid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rigid rod diacid chlorides are a pivotal class of monomers, foundational to the synthesis of high-performance polymers such as aramids and other advanced materials. Their inherent structural rigidity imparts exceptional thermal stability, mechanical strength, and anisotropic behavior to the resulting polymers. This guide provides a comprehensive exploration of the core physical properties of these monomers, including their synthesis, purification, solubility, thermal characteristics, and liquid crystalline behavior. By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary for the effective utilization of rigid rod diacid chlorides in their respective fields.
Introduction: The Significance of Rigid Rod Monomers
Rigid rod polymers are a class of materials distinguished by their linear, inflexible molecular structure. This rigidity, often derived from a backbone of aromatic rings, leads to a unique set of properties, including exceptional tensile strength, high thermal and chemical resistance, and the ability to form liquid crystalline phases.[1][2][3] These characteristics make them indispensable in applications ranging from aerospace components and protective apparel to advanced electronics.[4][5]
At the heart of these high-performance polymers are the monomers from which they are synthesized. Rigid rod diacid chlorides, with their reactive acyl chloride functional groups, are key building blocks in polycondensation reactions, typically with aromatic diamines, to form robust polyamide structures.[4][6] The purity and physical properties of these diacid chloride monomers are paramount, as they directly influence the polymerization process and the ultimate properties of the final polymer.
This guide will focus on elucidating the critical physical properties of rigid rod diacid chlorides, with a particular emphasis on terephthaloyl chloride as a representative and widely used example. Understanding these properties is crucial for controlling polymer synthesis, processing, and for exploring novel applications, including the development of advanced drug delivery systems where structural integrity and controlled degradation are desired.[7][8]
Synthesis and Purification: The Foundation of High-Performance Polymers
The synthesis of high molecular weight, defect-free rigid rod polymers is critically dependent on the purity of the diacid chloride monomer. Trace impurities can act as chain terminators or lead to side reactions, compromising the final material's properties. Therefore, a thorough understanding of the synthesis and purification protocols is essential.
Common Synthetic Pathways
The most prevalent methods for synthesizing rigid rod diacid chlorides involve the chlorination of the corresponding dicarboxylic acids.[4] Several chlorinating agents can be employed, each with its own advantages and considerations:
-
Thionyl Chloride (SOCl₂): A widely used reagent that reacts with dicarboxylic acids to produce the diacid chloride, sulfur dioxide, and hydrogen chloride gas.[9][10] This method is effective, and the gaseous byproducts are easily removed from the reaction mixture.
-
Phosgene (COCl₂): While highly effective, phosgene is extremely toxic, necessitating stringent safety precautions.
-
1,4-Bis(trichloromethyl)benzene: This route involves the reaction of the dicarboxylic acid with 1,4-bis(trichloromethyl)benzene, often catalyzed by zinc chloride or ferric chloride, and offers high yields and purity.[5][11][12]
The choice of synthetic route often depends on the desired scale, available equipment, and safety considerations. For laboratory-scale synthesis, the thionyl chloride method is often preferred due to its convenience.
Experimental Protocol: Synthesis of Terephthaloyl Chloride
This protocol details the synthesis of terephthaloyl chloride from terephthalic acid using thionyl chloride.
Materials:
-
Terephthalic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Dry hexane
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.
-
Charging the Reactor: Add terephthalic acid to the flask. For every 1 mole of terephthalic acid, add approximately 2.5 moles of thionyl chloride.
-
Catalyst Addition: Add a catalytic amount of DMF (a few drops).
-
Reaction: Gently heat the mixture to reflux (approximately 80°C) using a heating mantle.[9][10] The reaction mixture will become a clear solution as the terephthalic acid is converted to the soluble terephthaloyl chloride. Maintain reflux until the evolution of HCl and SO₂ gases ceases (typically 10-12 hours).[9][10]
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool. Distill off the excess thionyl chloride under atmospheric pressure.
-
Purification by Vacuum Distillation: The crude terephthaloyl chloride is then purified by vacuum distillation.[9][11] Collect the fraction that distills at the appropriate boiling point (for terephthaloyl chloride, ~266°C at atmospheric pressure, lower under vacuum).
-
Recrystallization (Optional): For higher purity, the distilled product can be recrystallized from a dry, inert solvent like hexane. Dissolve the solid in a minimal amount of hot hexane and allow it to cool slowly to form crystals.
-
Drying and Storage: Filter the purified crystals, wash with a small amount of cold, dry hexane, and dry under vacuum. Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[4]
Causality Behind Experimental Choices:
-
Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the dicarboxylic acid and to serve as a solvent for the reaction.
-
DMF Catalyst: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then reacts more readily with the carboxylic acid.
-
Dry Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all reagents and glassware must be scrupulously dry.
-
Vacuum Distillation: This technique allows for the purification of the product at a lower temperature, preventing thermal decomposition.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of a rigid rod diacid chloride.
Core Physical Properties
The physical properties of rigid rod diacid chlorides are a direct consequence of their molecular structure. The rigid, planar nature of the aromatic backbone and the presence of polar acyl chloride groups dictate their behavior in various environments.
Molecular Structure
A typical rigid rod diacid chloride consists of a central aromatic core, such as a benzene ring, with two acyl chloride (-COCl) groups attached at para positions. This para-substitution is crucial for achieving a linear, rigid conformation.
Diagram: Molecular Structure of Terephthaloyl Chloride
Caption: Molecular structure of terephthaloyl chloride (C₈H₄Cl₂O₂).
Solubility
The solubility of rigid rod diacid chlorides is a critical parameter for their use in solution polymerization. Their rigid and relatively nonpolar aromatic core limits their solubility in many common solvents.
Factors Influencing Solubility:
-
Solvent Polarity: These compounds are generally soluble in polar organic solvents that can interact favorably with the acyl chloride groups.[6][13]
-
Temperature: Solubility typically increases with temperature.[13]
-
Molecular Structure: The nature of the aromatic core can influence solubility. Larger, more extended aromatic systems tend to have lower solubility.
| Solvent | Solubility of Terephthaloyl Chloride |
| Dichloromethane | Soluble[6] |
| Chloroform | Soluble[6] |
| Acetone | Soluble[13] |
| Ethanol | Soluble[14][15][16][17] |
| Water | Insoluble (reacts)[6][13] |
| Hexane | Sparingly soluble |
Experimental Protocol: Determining Solubility
-
Solvent Screening: Add a small, known amount of the diacid chloride to a series of vials, each containing a different dry solvent.
-
Observation: Vigorously shake or stir the vials at a constant temperature (e.g., 25°C) and observe for dissolution.
-
Quantitative Measurement: For solvents in which the compound appears soluble, incrementally add more of the diacid chloride until saturation is reached (i.e., solid material no longer dissolves). The solubility can then be expressed in terms of g/100 mL or mol/L.
Thermal Properties
The thermal stability of rigid rod diacid chlorides is a key indicator of their suitability for high-temperature polymerization reactions.
Key Thermal Parameters:
-
Melting Point (Tm): The temperature at which the solid transitions to a liquid. A sharp melting point is indicative of high purity.
-
Boiling Point (Tb): The temperature at which the liquid transitions to a gas.
-
Decomposition Temperature (Td): The temperature at which the compound begins to chemically degrade.
| Property | Value for Terephthaloyl Chloride | Source(s) |
| Melting Point | 81.5 - 83 °C | [5][18] |
| Boiling Point | 265 - 266 °C | [4][5][18] |
| Density | 1.34 g/cm³ | [5][18] |
Characterization Techniques:
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and other thermal transitions.
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperature.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh a small amount of the diacid chloride (typically 5-10 mg) into a TGA pan.
-
Analysis: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).
-
Data Interpretation: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset of weight loss indicates the beginning of decomposition.
Liquid Crystalline Properties
A hallmark of rigid rod molecules is their ability to form liquid crystalline phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.[3][19] In these phases, the molecules exhibit long-range orientational order but lack long-range positional order.[3]
-
Lyotropic Liquid Crystals: Formed in solution above a certain critical concentration. The solvent plays a crucial role in mediating the interactions between the rigid rods.
-
Thermotropic Liquid Crystals: Formed in the pure state upon heating above the melting point.
The formation of a liquid crystalline phase during polymerization is highly desirable as it facilitates the alignment of the polymer chains, leading to materials with highly anisotropic and superior mechanical properties.[1]
Characterization Technique:
-
Polarized Optical Microscopy (POM): A powerful technique for identifying liquid crystalline phases. Anisotropic liquid crystalline phases will be birefringent and will exhibit characteristic textures when viewed between crossed polarizers.
Applications in Materials Science and Drug Development
The unique properties of rigid rod diacid chlorides make them valuable in several advanced applications.
-
High-Performance Polymers: Their primary application is in the synthesis of aramid fibers (e.g., Kevlar®), which are known for their exceptional strength-to-weight ratio, thermal stability, and chemical resistance.[4][5][18] These polymers are used in body armor, aerospace composites, and industrial ropes.
-
Drug Delivery Systems: The rigid and well-defined structure of polymers derived from these monomers offers potential for creating novel drug delivery vehicles.[8][20] Biodegradable polymers with rigid backbones could be designed for controlled release implants, where the degradation rate and mechanical integrity are critical.[7][21] The ability to form ordered structures could also be exploited for the encapsulation and targeted delivery of therapeutic agents.[22]
Conclusion
Rigid rod diacid chlorides are a fascinating and technologically important class of monomers. Their physical properties, born from their rigid molecular architecture, are the key to unlocking the exceptional performance of the polymers derived from them. A thorough understanding of their synthesis, purification, solubility, and thermal and liquid crystalline behavior is essential for any researcher or scientist working in the field of high-performance materials or advanced drug delivery. The protocols and data presented in this guide provide a solid foundation for the successful application of these remarkable chemical building blocks.
References
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Understanding Terephthaloyl Chloride: Properties, Synthesis, and Uses. [Link]
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Wikipedia. Terephthaloyl chloride. [Link]
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-
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-
Yufeng. Terephthaloyl chloride. [Link]
-
Patsnap. Preparation method of terephthaloyl chloride. [Link]
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ChemBK. Terephthaloyl chloride. [Link]
-
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-
Defense Technical Information Center. Liquid Crystalline Polymers. [Link]
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AIP Publishing. Rheology of Rod-like Polymers in the Liquid Crystalline State. [Link]
-
MedCrave online. Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. [Link]
-
ACS Publications. Well-Defined Lyotropic Liquid Crystalline Properties of Rigid-Rod Helical Polyacetylenes | Macromolecules. [Link]
-
The University of British Columbia. Theoretical Aspects of Liquid Crystals and Liquid Crystalline Polymers. [Link]
-
ResearchGate. Synthesis of diacid chlorides IIIa–c. [Link]
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ResearchGate. Structure and codes of diacyl chloride monomers. [Link]
-
MDPI. Functional Aromatic Polyamides. [Link]
-
IOSR Journal. Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]
-
National Academic Digital Library of Ethiopia. Novel Drug Delivery Systems. [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
-
National Institutes of Health. Polymers for Drug Delivery Systems. [Link]
-
National Institutes of Health. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]
-
ResearchGate. Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. [Link]
-
IIP Series. POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS. [Link]
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-
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-
ResearchGate. New aromatic polyesteramides: Synthesis and properties. [Link]
-
Der Pharma Chemica. Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. [Link]
-
MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
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1,4-phenylenediacryloyl chloride melting point and solubility data
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Phenylenediacryloyl Chloride
Authored by a Senior Application Scientist
This guide provides a detailed examination of the core physicochemical properties of 1,4-phenylenediacryloyl chloride (PDAC), with a specific focus on its melting point and solubility characteristics. Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes established data with field-proven insights to ensure a comprehensive understanding of this reactive chemical intermediate.
Introduction to 1,4-Phenylenediacryloyl Chloride
1,4-Phenylenediacryloyl chloride, with CAS Number 35288-49-4, is a bifunctional acid chloride featuring a central benzene ring linked to two acryloyl chloride groups in a para configuration.[1] This symmetrical and reactive structure makes it a valuable monomer and cross-linking agent in the synthesis of advanced polymers, specialty films, and polyamide fibers, analogous to the well-known terephthaloyl chloride used in the production of aramids like Kevlar.[2][3]
The presence of two highly reactive acryloyl chloride moieties dictates its chemical behavior, particularly its handling requirements and solubility profile. Understanding these properties is critical for its effective use in synthesis, ensuring both reaction success and laboratory safety.
Chemical Structure Diagram
Caption: Chemical structure of 1,4-phenylenediacryloyl chloride.
Core Physicochemical Properties
The key physical and chemical data for 1,4-phenylenediacryloyl chloride are summarized below. This data is essential for planning experiments, ensuring safe storage, and predicting its behavior in chemical reactions.
| Property | Value | Source |
| Chemical Formula | C₆H₄(CH=CHCOCl)₂ | Sigma-Aldrich |
| Molecular Weight | 255.10 g/mol | Sigma-Aldrich |
| CAS Number | 35288-49-4 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 171-172 °C | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Solubility | See Section 3 | - |
| Hazard Class | Skin Corrosion 1B | Sigma-Aldrich |
Solubility Profile: An In-Depth Analysis
Quantitative solubility data for 1,4-phenylenediacryloyl chloride is not widely published. However, its solubility can be expertly inferred from its chemical structure and the known behavior of acyl chlorides.
Reactivity with Solvents
The most critical factor governing the "solubility" of this compound is its high reactivity. As a bifunctional acyl chloride, it will readily react with protic and nucleophilic solvents. This is not a dissolution process but an irreversible chemical transformation.
-
Protic Solvents (Water, Alcohols, Amines): These solvents will vigorously react with the acyl chloride groups in a nucleophilic acyl substitution reaction.
-
Reaction with Water (Hydrolysis): Contact with moisture leads to rapid hydrolysis, forming the corresponding 1,4-phenylenediacrylic acid and releasing corrosive hydrogen chloride (HCl) gas.[4] This necessitates storage and handling under strictly anhydrous (dry) conditions.
-
Reaction with Alcohols (Alcoholysis): Alcohols will react to form the corresponding diester.
-
Reaction with Amines (Aminolysis): Primary and secondary amines will react to form the corresponding diamide.
-
Expected Solubility in Anhydrous Organic Solvents
For use in synthesis, 1,4-phenylenediacryloyl chloride must be dissolved in solvents that are inert to its acyl chloride functional groups. Based on its rigid, aromatic structure, the following anhydrous solvents are predicted to be effective:
-
Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Tetrahydrofuran (THF) are likely to be good solvents. Their polarity can help solvate the polar acryloyl chloride groups without providing a reactive proton. However, the purity of these solvents is paramount, as residual water will cause decomposition.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are excellent candidates. They are non-nucleophilic and have a good capacity for dissolving a wide range of organic compounds.
-
Aromatic Solvents: Anhydrous toluene or xylene may be suitable, particularly at elevated temperatures, though solubility might be more limited compared to polar aprotic options.
It is crucial to experimentally verify solubility in a chosen solvent before committing to a large-scale reaction.
Experimental Protocol: Safe Determination of Solubility
This protocol provides a self-validating system for safely determining the qualitative solubility of 1,4-phenylenediacryloyl chloride in various anhydrous solvents. The causality behind each step is explained to ensure both accuracy and safety.
Objective: To assess the solubility of 1,4-phenylenediacryloyl chloride in a range of candidate anhydrous solvents under an inert atmosphere.
Pillar of Trustworthiness: This protocol is designed to be self-validating by mandating the use of an inert atmosphere and anhydrous solvents, which prevents the primary mode of compound degradation (hydrolysis). Visual confirmation of dissolution provides a clear, albeit qualitative, endpoint.
Materials and Equipment
-
1,4-phenylenediacryloyl chloride
-
Candidate anhydrous solvents (e.g., DCM, THF, DMF)
-
Small, oven-dried glass vials or Schlenk tubes with septa
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Dry syringes and needles
-
Magnetic stirrer and stir bars
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.[4]
Step-by-Step Methodology
-
Preparation (Causality: Eliminate Moisture):
-
Place all glassware (vials, stir bars) in an oven at >120°C for at least 4 hours to remove adsorbed water.
-
Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum.
-
-
Inert Atmosphere Setup (Causality: Prevent Hydrolysis):
-
Once cool, quickly cap the vials with septa and purge with dry nitrogen or argon for 5-10 minutes using a needle connected to the inert gas manifold. This displaces air and moisture.
-
-
Sample Addition (Causality: Accurate Measurement):
-
In a glove box or under a positive flow of inert gas, weigh a small, precise amount of 1,4-phenylenediacryloyl chloride (e.g., 10 mg) into each prepared vial. Reseal immediately.
-
-
Solvent Addition (Causality: Controlled Dissolution):
-
Using a dry syringe, add a measured volume of the first anhydrous solvent (e.g., 0.1 mL) to the vial through the septum.
-
Begin magnetic stirring.
-
-
Observation and Titration:
-
Observe for dissolution. If the solid dissolves completely, the compound is soluble to at least 100 mg/mL.
-
If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 0.1 mL at a time) until the solid fully dissolves or a large volume (e.g., 2 mL) has been added.
-
Record the total volume of solvent required to dissolve the solid.
-
-
Categorization:
-
Soluble: Dissolves in <0.5 mL.
-
Sparingly Soluble: Dissolves between 0.5 mL and 2.0 mL.
-
Insoluble: Does not dissolve completely in 2.0 mL.
-
-
Safety and Waste Disposal (Causality: Neutralize Reactivity):
-
All operations must be performed in a certified chemical fume hood.[5]
-
To quench residual reactive material, slowly and carefully add the solution to a stirred beaker of a basic solution like sodium bicarbonate or an alcohol like isopropanol.
-
Dispose of all chemical waste according to institutional guidelines.
-
Experimental Workflow Diagram
Caption: Workflow for the safe determination of solubility for reactive compounds.
References
-
Understanding Terephthaloyl Chloride: Properties, Synthesis, and Uses - WorldOfChemicals. [Link]
-
Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem, NIH. [Link]
-
Terephthaloyl Chloride Chemical Properties, Uses, Production - Yufeng. [Link]
-
Terephthaloyl chloride - Wikipedia. [Link]
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- 2. Terephthaloyl Chloride Chemical Properties, Uses, Production [yufenggp.com]
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- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to Photoreactive Mesogenic Monomers for Advanced Liquid Crystal Polymers
<_ A-Z_>
Executive Summary
Photoreactive liquid crystal polymers (LCPs) represent a frontier in materials science, offering unprecedented control over material properties through the application of light. These "smart" materials are synthesized from specially designed photoreactive mesogenic monomers, which combine the self-assembling nature of liquid crystals with the light-responsive characteristics of photosensitive molecules. This unique combination allows for the creation of polymers with dynamic, tunable, and anisotropic properties. This guide provides a comprehensive technical overview of the core principles, synthesis, characterization, and application of these advanced materials. We will delve into the causal relationships behind experimental design, present validated protocols, and explore the future landscape of this exciting field.
Introduction to Liquid Crystal Polymers (LCPs) and Photoreactivity
The Liquid Crystalline State: A Bridge Between Order and Mobility
Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] LCPs are polymers that display liquid crystalline behavior, meaning their constituent monomer units, or mesogens, can self-assemble into ordered, yet fluid, arrangements.[1][2] This ordering is typically anisotropic, meaning the material's properties are directionally dependent. This inherent anisotropy is the foundation of the unique optical and mechanical properties of LCPs.[3]
Mesogenic Monomers: The Building Blocks of Order
The term "mesogen" refers to the rigid, often rod-like, part of a molecule that induces the formation of liquid crystal phases.[1] In the context of LCPs, these mesogens are incorporated into monomer units that can be polymerized.[4] The chemical structure of the mesogenic monomer is paramount, as it dictates the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.[5][6]
The Power of Light: Engineering Dynamic Material Response
The incorporation of photoreactive moieties into mesogenic monomers allows for external control over the LCP's properties using light.[7][8] Upon exposure to specific wavelengths of light, these photosensitive groups undergo reversible or irreversible chemical transformations, such as isomerization or cycloaddition.[9][10][11][12] This molecular-level change disrupts the local liquid crystalline order, leading to a macroscopic change in the material's shape, refractive index, or surface topology.[7][10][11] This ability to remotely and precisely control material behavior opens up a vast array of applications, from light-driven actuators to dynamic optical components.[7][13]
The Anatomy of a Photoreactive Mesogenic Monomer
A typical photoreactive mesogenic monomer is a modular construct, comprising three key components that can be independently tuned to achieve desired properties.
-
The Mesogenic Core: This is the rigid, aromatic core responsible for the liquid crystalline behavior. Its structure, often composed of linked phenyl rings or other rigid systems like benzothiazole, determines the thermal stability and type of mesophase.[14]
-
The Photoreactive Moiety: This is the "smart" component that responds to light. Common examples include:
-
Azobenzenes: Undergo reversible trans-cis isomerization upon UV or visible light irradiation, causing significant disruption to the local molecular order.[7][9][15] This is a widely used mechanism for inducing photochemical phase transitions and photo-orientation.[7][9]
-
Cinnamates: Can undergo [2+2] photocycloaddition upon UV exposure, forming cross-linked networks.[12] This process is often used to permanently fix a desired liquid crystalline orientation.[12]
-
Coumarins and Stilbenes: Also utilized for their photo-dimerization and isomerization capabilities, respectively.[16]
-
-
The Flexible Spacer: This is typically an aliphatic chain (e.g., an alkoxy chain) that connects the rigid mesogenic core to the polymerizable end group.[17] The length and flexibility of this spacer are crucial for decoupling the motion of the polymer backbone from the self-assembling mesogens, which helps to stabilize the liquid crystal phase.[18]
Synthesis and Design: From Molecule to Monomer
The synthesis of photoreactive mesogenic monomers is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield.
General Synthetic Strategy
The synthesis typically involves the sequential attachment of the photoreactive moiety, the mesogenic core, and the polymerizable group, often through esterification or etherification reactions. The choice of synthetic route is dictated by the specific chemical functionalities of the desired monomer.
Below is a generalized workflow for the synthesis of a photoreactive mesogenic monomer.
Sources
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- 2. oaepublish.com [oaepublish.com]
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- 8. Manipulation of photoresponsive liquid-crystalline polymers and their applications: from nanoscale to macroscale - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 18. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Photocrosslinking Strategies for 1,4-Phenylenediacryloyl Chloride Based Polymers
This Application Note and Protocol guide details the photocrosslinking of polymers derived from 1,4-phenylenediacryloyl chloride (PDAC) . Unlike standard acrylates that polymerize via free-radical chain reactions, PDAC-based polymers typically crosslink via a [2+2] cycloaddition mechanism . This distinction is critical for experimental design, as it often eliminates the need for exogenous photoinitiators, making these materials highly valuable for biomedical applications where leachable initiators are a toxicity concern.
Introduction & Mechanistic Insight
Polymers synthesized from 1,4-phenylenediacryloyl chloride (PDAC) contain the rigid, conjugated phenylenediacrylate (PDA) moiety within their backbone. This moiety is photoactive.[1] Upon exposure to UV light (typically UV-A), the carbon-carbon double bonds of adjacent polymer chains undergo a direct [2+2] cycloaddition , forming a cyclobutane ring.
Key Advantages Over Standard Acrylates:
-
Initiator-Free: The reaction is self-initiating upon UV absorption. No toxic photoinitiators (e.g., Irgacure 2959, LAP) are strictly required.
-
Reversibility: The crosslinks can often be reversed by irradiation at a shorter wavelength (e.g., <260 nm), enabling "healable" or "erasable" networks.
-
Oxygen Tolerance: Unlike radical polymerization, this cycloaddition is less susceptible to oxygen inhibition.
Mechanistic Pathway
The process involves the excitation of the cinnamoyl-like chromophore followed by dimerization.
Figure 1: Photocrosslinking mechanism of phenylenediacrylate moieties via [2+2] cycloaddition.
Materials & Preparation
Before photocrosslinking, the PDAC-based polymer must be synthesized and processed into a suitable form (film, coating, or micelle).
A. Polymer Synthesis (Context)
PDAC is an acid chloride. It is typically reacted with diols (e.g., Polyethylene Glycol (PEG), 1,4-butanediol) or diamines via step-growth polymerization .
-
Reagents: 1,4-Phenylenediacryloyl chloride (Monomer A), Diol/Diamine (Monomer B).
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).
B. Sample Preparation for Crosslinking
The physical state of the polymer significantly affects crosslinking efficiency. Chain mobility is required for the reactive groups to align.
| Form Factor | Preparation Method | Critical Parameter |
| Thin Film | Spin-coating or solvent casting (CHCl₃/DCM) onto glass/quartz. | Solvent Removal: Films must be dried (vacuum, 24h) to prevent bubble formation, but residual solvent can plastize chains to aid reaction. |
| Hydrogel | Rehydration of amphiphilic PDAC-PEG block copolymers. | Concentration: >10 wt% is recommended to ensure inter-chain proximity. |
| Nanoparticles | Self-assembly in aqueous media (micelles). | Dilution: Crosslinking stabilizes the shell; perform in dilute suspension (1 mg/mL) to avoid inter-particle aggregation. |
Photocrosslinking Protocol
This protocol assumes a solid-state film or hydrogel precursor.
Equipment
-
UV Source: High-pressure Mercury lamp (broadband) or UV-LED.
-
Target Wavelength: 300 nm – 365 nm (Peak absorption of PDA is ~310-330 nm).
-
Radiometer: To measure intensity (mW/cm²).[2]
Step-by-Step Procedure
Step 1: Determine the UV Dose
Unlike acrylates which cure in seconds, cycloaddition is a statistical process requiring higher energy doses.
-
Target Dose: 500 – 2000 mJ/cm² (0.5 – 2.0 J/cm²).
-
Calculation: Time (s) = [Target Dose (mJ/cm²)] / [Intensity (mW/cm²)].
-
Example: If your lamp outputs 10 mW/cm² at 365 nm, and you need 1000 mJ/cm²:
-
Step 2: Irradiation Setup
-
Place the sample (film/gel) at a fixed distance from the light source.
-
Optional: If the polymer has a high Glass Transition Temperature (
), heat the stage to (e.g., 40–50°C).-
Reasoning: In the glassy state, chains are frozen, preventing the alignment necessary for dimerization. Heating increases mobility.
-
-
Atmosphere: Ambient air is generally acceptable. Nitrogen purging is not strictly necessary but ensures consistency by preventing any minor oxidative side reactions.
Step 3: Exposure Cycle
-
Expose sample for the calculated time.
-
Fractionated Dose (Recommended): If using high intensity (>50 mW/cm²), expose in bursts (e.g., 10s ON / 10s OFF) to prevent thermal degradation from the lamp heat.
Step 4: Post-Cure Validation
The film should become insoluble in its original solvent (e.g., DCM) if crosslinking was successful.
Characterization of Crosslinked Networks
To validate the protocol, you must quantify the extent of the reaction.
A. UV-Vis Spectroscopy (The "Gold Standard")
The PDAC moiety has a strong absorption maximum (
-
Method: Measure absorbance of the film before (
) and after ( ) irradiation. -
Observation: The peak at 310–330 nm will decrease (photobleach) as the double bonds are consumed to form non-conjugated cyclobutane rings.
-
Calculation:
B. Sol-Gel Analysis[1]
-
Weigh the dry crosslinked film (
). -
Immerse in a good solvent (e.g., Chloroform) for 24 hours to extract unreacted chains.
-
Dry the insoluble residue and weigh (
). -
Gel Fraction:
. A successful network typically yields >80%.
Experimental Workflow Diagram
Figure 2: Decision tree for processing and crosslinking PDAC-based polymers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Gel Fraction (<50%) | Low Chain Mobility | Heat the sample during irradiation to above its |
| Insufficient UV Dose | Increase exposure time. Ensure lamp emits in the 300-340 nm range. | |
| Low Chromophore Density | Increase the ratio of PDAC monomer during synthesis. | |
| Film Cracking | Excessive Crosslinking | Reduce UV dose. High crosslink density causes shrinkage stress. |
| No Crosslinking | Wavelength Mismatch | Ensure UV source is UV-A (320-365 nm), not UV-C (254 nm) which may degrade polymer. |
References
-
Ichimura, K., & Nishio, Y. (1987). Photocrosslinkable polymers having p-phenylenediacrylate group in the side chain: Argon laser photoresist. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Gwon, M. J., et al. (2016). Solid-state photocrosslinking of poly(ethylene glycol) diacrylate via [2+2] cycloaddition. Polymer. Link(Note: Provides comparative data for acrylate vs cinnamoyl mechanisms).
-
Nagata, M. (2000). Synthesis and enzymatic degradation of photocured poly(ε-caprolactone) copolymers. Journal of Polymer Science Part A. Link
-
Lee, J., et al. (2014). Photocrosslinkable Hydrogels for Tissue Engineering. Advanced Materials. Link
Sources
Application Note: Solvent Selection & Optimization for 1,4-Phenylenediacryloyl Chloride Polycondensation
Executive Summary
The polycondensation of 1,4-phenylenediacryloyl chloride (PDAC) presents a specific set of challenges distinct from standard aliphatic polymerizations. As a rigid-rod monomer containing photosensitive alkene moieties, PDAC tends to form polymers with extremely low solubility in common organic solvents. This leads to premature precipitation during synthesis, terminating chain growth and resulting in low molecular weight oligomers.
This guide provides a technical framework for selecting solvent systems that balance monomer solubility , polymer chain solvation , and acid scavenging . We prioritize the synthesis of high-molecular-weight photoreactive polyamides and polyesters, utilizing protocols adapted from high-performance aramid (e.g., Kevlar) manufacturing.
The Chemistry of Solubility & Reactivity
The Solubility Paradox
In step-growth polymerization, the molecular weight (
The Solution: The solvent system must act as a "structural disruptor." We utilize polar aprotic solvents containing inorganic salts (LiCl, CaCl
Mechanism & Solvent Interaction
The reaction is a nucleophilic acyl substitution yielding HCl. The solvent must:
-
Dissolve the diamine/diol.
-
Swell the growing polymer coil.
-
Facilitate the removal of HCl (via an added base or intrinsic basicity).
Figure 1: The critical role of the solvent/salt complex in preventing premature precipitation (Chain Death).
Solvent System Selection Matrix
Select your solvent system based on the target application and polymer class.
| System Class | Primary Solvent | Additives | Target Polymer | Pros | Cons |
| Solution (High MW) | NMP (N-methyl-2-pyrrolidone) | CaCl | Polyamides (High Strength) | Highest Molecular Weight; Homogeneous; Reproducible. | Requires strict anhydrous conditions; Difficult workup (high BP solvent). |
| Solution (Alt) | DMAc (Dimethylacetamide) | LiCl | Polyamides | Alternative if polymer precipitates in NMP. | Highly hygroscopic; LiCl is harder to dry than CaCl |
| Interfacial | Water / DCM (Dichloromethane) | NaOH (aq) + Phase Transfer Catalyst | Thin Films / Membranes | Fast; No heating required; Insensitive to stoichiometry. | Broad molecular weight distribution; Lower mechanical strength. |
| Green/New | Ethyl Acetate | None | Polyesters | Environmentally benign; Easy removal.[1] | Only for specific low-MW prepolymers; Polymer often precipitates. |
Protocol A: Low-Temperature Solution Polycondensation (Gold Standard)
Objective: Synthesis of high-molecular-weight photocrosslinkable polyamide from PDAC and p-phenylenediamine (PPD). Safety Note: PDAC is an acid chloride (corrosive). Protect reaction from UV/Blue light to prevent premature crosslinking of the double bonds. Use amber glassware or wrap flasks in foil.
Materials
-
Monomer A: 1,4-Phenylenediacryloyl chloride (Recrystallized from dry toluene/hexane).
-
Monomer B: Diamine (e.g., PPD), sublimed or recrystallized.
-
Solvent: NMP (Anhydrous, <50 ppm water).
-
Salt: CaCl
(Dried at 250°C for 4 hours). -
Acid Scavenger: Pyridine or Propylene Oxide (optional, if NMP basicity is insufficient).
Step-by-Step Methodology
-
Salt Dissolution (The Solvation Setup):
-
In a flame-dried 3-neck round bottom flask (wrapped in foil) equipped with a mechanical stirrer and N
inlet, dissolve anhydrous CaCl (5 wt% relative to solvent) in NMP. -
Heat to 80°C to ensure complete dissolution, then cool to room temperature. Why: The salt must be fully dissolved to effectively complex with the amide groups later.
-
-
Diamine Addition:
-
Add the stoichiometric amount of Diamine to the NMP/CaCl
solution. Stir until fully dissolved. -
Cool the solution to 0°C – 5°C using an ice/water bath. Why: Controlling the exotherm is crucial. High temps at the start lead to side reactions and lower MW.
-
-
PDAC Addition (The Critical Step):
-
Add solid PDAC to the stirred diamine solution in one portion (or small batches if scale >10g).
-
Observation: The solution viscosity should increase rapidly.
-
Maintain stirring at 0°C for 1 hour.
-
-
Room Temperature Aging:
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Continue stirring for 12–24 hours under N
in the dark. -
Viscosity Check: If the solution becomes a gel or exhibits the "Weisenberg effect" (climbs the stir rod), high molecular weight has been achieved.
-
-
Workup:
-
Pour the viscous polymer dope slowly into a high-speed blender containing Methanol or Water (nonsolvent).
-
Filter the fibrous precipitate. Wash repeatedly with water (to remove CaCl
) and methanol. -
Dry under vacuum at 60°C for 24 hours (keep away from light).
-
Protocol B: Interfacial Polycondensation (Rapid Screening)
Objective: Rapid synthesis of polymer films or capsules where high MW is secondary to processing speed.
Step-by-Step Methodology
-
Aqueous Phase:
-
Dissolve Diamine (10 mmol) and NaOH (20 mmol, acid acceptor) in 50 mL distilled water.
-
Optional: Add surfactant (SDS) for emulsion stability.
-
-
Organic Phase:
-
Dissolve PDAC (10 mmol) in 50 mL Dichloromethane (DCM) or Chloroform.
-
Note: Ensure PDAC is fully dissolved; filter if cloudy.
-
-
Reaction:
-
For Film (Nylon Rope Trick): Carefully layer the Aqueous phase over the Organic phase in a beaker. A polymer film forms instantly at the interface. Pull the film with tweezers to continuously regenerate the interface.
-
For Powder/Emulsion: Pour the Organic phase into the rapidly stirred (high shear) Aqueous phase. Stir for 10-15 minutes.
-
-
Workup:
-
Filter the resulting solids. Wash with water (to remove salts) and acetone.
-
Troubleshooting & Optimization Logic
Use this decision logic to troubleshoot common failure modes.
Figure 2: Troubleshooting decision tree for PDAC polymerization.
Key Optimization Tips
-
Moisture is the Enemy: Acid chlorides hydrolyze to carboxylic acids, which destroys the stoichiometric balance. If your yield is low, your solvent likely contained water.
-
The "Salting-In" Effect: If the reaction solution turns cloudy within 10 minutes, the polymer has precipitated. Repeat the experiment using NMP + 5-8% CaCl
or DMAc + 2-5% LiCl . -
Light Sensitivity: PDAC polymers can crosslink (2+2 cycloaddition) under ambient lab light. If the polymer becomes insoluble in everything (even H2SO4), it has likely crosslinked.
References
-
Interfacial Polymerization Fundamentals
-
Portland State University. Interfacial Polymerization. Retrieved from
-
-
Kinetics of Acid Chloride Reactions
-
MDPI. Kinetics of Model Reactions for Interfacial Polymerization. Retrieved from
-
-
Rigid-Rod Polyamide Synthesis (PPTA/Kevlar Protocols)
-
National Institutes of Health (NIH). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides. Retrieved from
-
-
Solubility of Acrylate Polymers
-
Green Solvents for Polymerization
-
Royal Society of Chemistry. Finding low-toxicity biopolymer solvents. Retrieved from
-
Sources
- 1. polymersource.ca [polymersource.ca]
- 2. kinampark.com [kinampark.com]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Kinetics of Model Reactions for Interfacial Polymerization [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Purification of 1,4-Phenylenediacryloyl Chloride
The following technical guide details the purification of 1,4-phenylenediacryloyl chloride (PPDC) via recrystallization. This protocol is designed for researchers requiring high-purity monomers for step-growth polymerization (e.g., polyamides, polyesters) where stoichiometry and purity are critical for high molecular weight.
Compound Profile:
-
CAS: 35288-49-4[][][]
-
Melting Point: 171–172 °C (Lit.)
-
Sensitivities: Moisture (Hydrolysis to acid), Heat/Light (Radical polymerization).
Part 1: Core Purification Protocol
The Challenge: PPDC is a bifunctional monomer with a high melting point (~171°C). Standard low-boiling solvents (DCM, THF) often fail to dissolve it sufficiently for recrystallization without excessive volume. Furthermore, the acrylate "tails" make it prone to thermal polymerization during the heating step.
Recommended Solvent System:
-
Primary Solvent: Anhydrous Toluene (or Chlorobenzene).
-
Anti-Solvent: Anhydrous
-Hexane (or -Heptane). -
Additives: Thionyl Chloride (scavenger) and BHT (inhibitor).
Step-by-Step Methodology
1. Preparation of Solvent
-
Dry toluene is essential to prevent hydrolysis.
-
Pro-Tip: Add 0.1% w/v BHT (Butylated hydroxytoluene) to the toluene. This acts as a radical scavenger to prevent the monomer from polymerizing while the solution is hot.
-
Scavenger: Add 0.5–1.0 mL of Thionyl Chloride (
) per 100 mL of solvent. This converts any hydrolyzed dicarboxylic acid back into the acid chloride during the heating phase.
2. Dissolution (Hot)
-
Place the crude PPDC in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a
drying tube or line). -
Add the Inhibited Toluene (approx. 10–15 mL per gram of solid).
-
Heat the mixture to reflux (110°C).
-
Observation: If the solution remains cloudy due to white solids, this is likely the hydrolyzed acid (1,4-phenylenediacrylic acid). The added thionyl chloride should help dissolve this. If insoluble "gels" remain, this is polymerized material and must be removed.
3. Hot Filtration (Critical Step)
-
If insoluble particles (polymer/salts) are present, perform a hot filtration through a glass frit or a fluted filter paper pre-warmed with hot toluene.
-
Speed is key: Do this quickly to prevent the product from crystallizing on the filter.[4]
4. Crystallization
-
Allow the clear yellow/orange filtrate to cool slowly to room temperature.
-
Anti-Solvent Addition: If crystallization does not start at room temperature, slowly add anhydrous
-Hexane dropwise until a persistent turbidity (cloudiness) appears. Re-heat slightly to clear it, then let it cool undisturbed. -
Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
5. Isolation
-
Filter the crystals rapidly using a Buchner funnel under inert gas (nitrogen blanket) if possible.
-
Wash the filter cake with cold, dry Hexane (2 x 10 mL) to remove residual toluene and colored impurities.
-
Drying: Dry the product in a vacuum desiccator over
or paraffin wax (to absorb solvent traces) for 12–24 hours. Do not heat-dry above 40°C to avoid polymerization.
Part 2: Troubleshooting & FAQs
| Issue | Diagnosis | Corrective Action |
| White opaque solid forms during dissolution | Hydrolysis. The chloride has reacted with moisture to form the dicarboxylic acid (insoluble in toluene). | Add 1–2 mL of Thionyl Chloride and reflux for 30 mins. This converts the acid back to the soluble acid chloride. |
| Yellow/Orange gum instead of crystals | Oiling Out. The solution is too concentrated or cooled too fast. | Re-dissolve in more hot toluene. Add the anti-solvent (hexane) more slowly.[5] Scratch the glass to induce nucleation. |
| Insoluble "slime" or gel | Polymerization. The monomer has cross-linked. | This material cannot be recovered. Filter it out hot.[4][6][7] Ensure BHT is present in the solvent for the next batch. |
| Low Melting Point (<168°C) | Impurity. Likely residual solvent or mono-acid chloride. | Dry the sample under high vacuum (<1 mbar). If MP is still low, recrystallize again. |
| Product turns white to yellow on storage | Decomposition. Acid chlorides are unstable in moist air. | Store in a sealed container under Argon/Nitrogen in a refrigerator (4°C). |
Part 3: Visualization (Workflow)
Caption: Optimized workflow for the purification of reactive diacid chlorides, highlighting inhibitor addition and moisture control.
Part 4: Data Reference
Table 1: Physicochemical Properties & Solubility
| Property | Value | Notes |
| Molecular Weight | 255.10 g/mol | |
| Melting Point | 171–172 °C | Sharp MP indicates high purity. |
| Solubility (Hot) | Toluene, Chlorobenzene, | Good solvents for recrystallization. |
| Solubility (Cold) | Hexane, Ether, Petroleum Ether | Poor solvents (Anti-solvents). |
| Reactivity | High | Reacts violently with water/alcohols. |
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Sigma-Aldrich. (n.d.). Product Specification: 1,4-Phenylenediacryloyl chloride.[][][][8] Retrieved from
- Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
- Ulich, L. H., & Adams, R. (1920). "The Use of Oxalyl Chloride for Producing Acid Chlorides". Journal of the American Chemical Society, 42(3), 599–611.
Sources
Technical Support Center: Acryloyl Chloride Handling & Optimization
The following technical guide serves as a specialized support center for handling Acryloyl Chloride and its derivatives. It is designed for researchers requiring high-fidelity protocols for moisture-sensitive synthesis.
Status: Operational | Tier: Advanced Chemical Handling Subject: Moisture Sensitivity, Stabilization, and Troubleshooting
Critical Alert: The "Oxygen Paradox"
Before you begin, understand the chemistry of your stabilizer. Most commercial acryloyl chloride is stabilized with MEHQ (4-Methoxyphenol) .
-
The Mechanism: MEHQ inhibits polymerization by trapping radical species. However, it requires dissolved oxygen to form the active inhibiting species.[1]
-
The Error: Storing acryloyl chloride under a pure nitrogen/argon atmosphere for extended periods (weeks/months) will deplete dissolved oxygen, rendering MEHQ ineffective and leading to spontaneous, explosive polymerization inside the bottle.
-
The Solution:
-
Storage: Store in the dark at 2–8°C. Keep the headspace volume small but do not purge the storage bottle with inert gas unless you are using a non-oxygen-dependent inhibitor (e.g., Phenothiazine).
-
Reaction: Run reactions under strict inert atmosphere (N₂/Ar). The reaction timeframe (hours) is too short for polymerization to occur due to oxygen depletion, but long enough for moisture to destroy your reagent.
-
Storage & Reagent Integrity (FAQs)
Q: My acryloyl chloride has turned into a solid white gel. Can I melt it?
A: NO. Do not attempt to heat it.
-
Diagnosis: This is Polymerization , not freezing. Acryloyl chloride freezes at -75°C. If it is solid at fridge/room temperature, it has polymerized.
-
Risk: Heating a polymerized acid chloride container can build dangerous pressure due to trapped HCl gas and exothermic decomposition.[2]
-
Action: Discard immediately as hazardous waste.
Q: The liquid is yellow. Is it still good?
A: Proceed with caution (Check NMR).
-
Diagnosis: Yellowing often indicates the formation of degradation products (HCl) or oxidation of the inhibitor (MEHQ quinones).
-
Validation: Run a quick 1H NMR in anhydrous CDCl₃.
-
Good: Sharp vinyl doublets of doublets (dd) at 6.0–6.6 ppm .
-
Bad: Broad peaks in the aliphatic region (1.5–2.8 ppm ) indicate polymer.
-
Bad: Broad singlet >11 ppm indicates Acrylic Acid (Hydrolysis).
-
Reaction Setup: The "Zero-Moisture" Protocol
Acryloyl chloride reacts violently with water to form acrylic acid and HCl gas. The following workflow minimizes hydrolysis.
Workflow Visualization
Figure 1: Standard operating procedure for transferring acryloyl chloride from storage to reaction vessel.
Step-by-Step Protocol
-
Glassware: Flame-dry all flasks and condensers under vacuum; backfill with Argon/Nitrogen x3.
-
Solvent: Use anhydrous DCM or THF (water content <50 ppm).
-
Base Scavenger: Always use a tertiary amine (Triethylamine or DIPEA) to scavenge the HCl byproduct.
-
Ratio: 1.2 equivalents of Base per 1.0 equivalent of Acryloyl Chloride.
-
Note: Without base, the generated HCl will catalyze polymerization or degrade acid-sensitive substrates.
-
-
Addition:
-
Cool the reaction flask to 0°C (Ice/Water bath).
-
Dilute Acryloyl Chloride in anhydrous solvent (1:1 v/v) in a separate dry vial.
-
Add dropwise to the reaction mixture to control the exotherm.
-
Troubleshooting Guide: Common Failure Modes
Scenario A: "The reaction is smoking/fuming heavily."
-
Cause: Moisture ingress. The "smoke" is Hydrochloric Acid (HCl) gas reacting with humid air.
-
Immediate Action:
-
Check N₂ flow rate (ensure positive pressure).
-
Check septa for tears.
-
If fuming is violent, stop addition and seal the system.
-
-
Prevention: Ensure the needle tip is submerged in the liquid or the addition funnel is pressure-equalized.
Scenario B: "A thick precipitate formed immediately upon addition."
-
Diagnosis: This is usually Triethylamine Hydrochloride (TEA·HCl) salt, which is insoluble in DCM/THF. This is NORMAL and indicates the reaction is proceeding.
-
Verification: The precipitate should be white and powdery. If it is a gummy/sticky mass, you have polymerization (see Scenario C).
Scenario C: "My product turned into an insoluble rubber during workup."
-
Cause: Thermal Polymerization.
-
Mechanism: During rotary evaporation, the concentration of product increases, and the inhibitor (MEHQ) is removed (if washing wasn't thorough), or the bath temperature was too high.
-
Fix:
-
Keep Cool: Never heat the water bath >30°C.
-
Add Inhibitor: Add a trace amount of BHT (Butylated hydroxytoluene) to the crude mixture before evaporation.
-
Avoid Dryness: Do not rotovap to complete dryness; leave a small amount of solvent if storing.
-
Workup & Purification (The "Quench")
Removing excess acryloyl chloride without ruining the product requires a specific quenching sequence.
| Step | Reagent | Purpose | Mechanism |
| 1. Quench | Ice/Water (Small amt) | Destroy excess Acryloyl Chloride | Hydrolysis to Acrylic Acid + HCl |
| 2. Wash 1 | Sat. NaHCO₃ | Neutralize Acid | Converts Acrylic Acid |
| 3. Wash 2 | 1M HCl (Cold) | Remove Amine Base | Converts TEA |
| 4.[3] Dry | Brine + Na₂SO₄ | Remove Water | Physical drying |
Critical Visual Check: During the NaHCO₃ wash, CO₂ gas will evolve.[2]
-
Observation: Bubbling should be steady but manageable.
-
Troubleshooting: If bubbling is explosive, you had a large excess of unreacted acryloyl chloride. Add bicarbonate dropwise and keep cold.
Decision Tree: Workup Issues
Figure 2: Troubleshooting logic for common workup anomalies.
References & Data Sources
-
BenchChem. (2025).[2] Managing the Exothermic Reaction of Acryloyl Chloride with Water: A Technical Support Guide. Retrieved from
-
National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from
-
ResearchGate. (2019). The Role of Hydroquinone Monomethyl Ether (MEHQ) in the Stabilization of Acrylic Acid. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Acryloyl Chloride. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the FTIR Carbonyl Peak Assignment of 1,4-Phenylenediacryloyl Chloride
For researchers and professionals in drug development and materials science, the precise characterization of reactive intermediates is paramount. 1,4-Phenylenediacryloyl chloride, a bifunctional monomer, is a valuable building block for the synthesis of a variety of polymers and cross-linked materials. Its reactivity is centered around the two acyl chloride groups, making Fourier-Transform Infrared (FTIR) spectroscopy an indispensable tool for monitoring its synthesis and subsequent reactions. The carbonyl (C=O) stretching frequency is the most prominent and diagnostic peak in its IR spectrum. This guide provides an in-depth analysis of the expected carbonyl peak assignment for 1,4-phenylenediacryloyl chloride, supported by a comparative analysis with structurally related compounds and detailed experimental protocols.
Theoretical Framework: Understanding Carbonyl Stretching Frequencies
The position of the C=O stretching vibration in an IR spectrum is highly sensitive to the electronic environment of the carbonyl group. Two primary factors influence the carbonyl peak position in 1,4-phenylenediacryloyl chloride:
-
The Inductive Effect of the Chlorine Atom: Acyl chlorides exhibit a carbonyl stretching frequency at a significantly higher wavenumber compared to other carbonyl compounds like ketones or esters.[1] The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon, strengthening the C=O bond and increasing the energy (and thus frequency) required for the stretching vibration. Aliphatic acyl chlorides typically show a strong C=O band in the range of 1810–1775 cm⁻¹.
-
The Effect of Conjugation: Conjugation of the carbonyl group with a carbon-carbon double bond or an aromatic ring leads to delocalization of the π-electrons, which weakens the C=O bond and lowers its stretching frequency.[1] For α,β-unsaturated aldehydes and ketones, this shift to a lower wavenumber is typically in the range of 25-30 cm⁻¹.[1]
In 1,4-phenylenediacryloyl chloride, both acyl chloride groups are in conjugation with a vinyl group, which is in turn connected to a central phenyl ring. This extended conjugation is expected to lower the carbonyl stretching frequency from the typical aliphatic acyl chloride range.
Furthermore, the presence of two carbonyl groups in a symmetric molecule like 1,4-phenylenediacryloyl chloride can lead to two distinct carbonyl stretching modes: a symmetric and an asymmetric stretch. This phenomenon is well-documented in molecules like acid anhydrides and can result in the appearance of two separate C=O peaks or a broadened, asymmetric peak.[1][2] The separation between these bands is typically in the range of 60 ± 30 cm⁻¹ for acyclic anhydrides.[1]
Comparative Analysis with Model Compounds
To predict the carbonyl peak assignment for 1,4-phenylenediacryloyl chloride, a comparative analysis with simpler, structurally related molecules is invaluable. We will consider terephthaloyl chloride and cinnamoyl chloride as our primary comparators.
Terephthaloyl Chloride: The Aromatic Diacyl Chloride Analogue
Terephthaloyl chloride shares the 1,4-disubstituted phenyl ring and two acyl chloride functionalities with our target molecule but lacks the vinyl spacers. Its FTIR spectrum provides a baseline for a non-vinylogous aromatic diacyl chloride. A theoretical and experimental study of terephthaloyl chloride has been conducted, providing reliable data for comparison.[3][4][5] The experimental FTIR spectrum of terephthaloyl chloride shows a strong carbonyl absorption. While a single peak is often reported, high-resolution spectra or theoretical calculations may resolve symmetric and asymmetric stretches.
Cinnamoyl Chloride: The α,β-Unsaturated Acyl Chloride Analogue
Cinnamoyl chloride possesses the same α,β-unsaturated acyl chloride moiety as found in 1,4-phenylenediacryloyl chloride. Its FTIR spectrum is therefore highly informative for understanding the impact of this specific conjugated system on the carbonyl stretching frequency.
| Compound | Structure | Key Structural Features | Expected/Observed C=O Peak (cm⁻¹) |
| 1,4-Phenylenediacryloyl Chloride (Predicted) | ![]() | Aromatic diacyl chloride, extended conjugation with two vinyl groups | ~1760 - 1780 (likely a doublet or broadened peak) |
| Terephthaloyl Chloride | ![]() | Aromatic diacyl chloride, no vinyl conjugation | ~1775 - 1795 |
| Cinnamoyl Chloride | ![]() | α,β-unsaturated mono-acyl chloride | ~1760 - 1780 |
Note: The image placeholders for the chemical structures would be replaced with actual images in a final document.
Based on this comparison, the carbonyl peak for 1,4-phenylenediacryloyl chloride is predicted to appear in a similar region to cinnamoyl chloride, but likely as a doublet or a broadened peak due to the presence of two interacting carbonyl groups.
Experimental Protocols
Synthesis of 1,4-Phenylenediacryloyl Chloride
The synthesis of 1,4-phenylenediacryloyl chloride is typically achieved by the chlorination of its corresponding carboxylic acid, 1,4-phenylenediacrylic acid. Two common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
This method is widely used due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[6][7]
Step-by-Step Protocol:
-
Drying of Glassware: All glassware (a two-necked round-bottom flask, reflux condenser, and gas inlet) must be thoroughly dried in an oven or with a heat gun under vacuum to prevent hydrolysis of the acyl chloride.
-
Reaction Setup: Assemble the glassware and maintain a positive pressure of an inert gas, such as nitrogen or argon.
-
Charging the Flask: To the flask, add 1,4-phenylenediacrylic acid and an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). Co-evaporation with an inert solvent like toluene can aid in the complete removal of residual thionyl chloride.
-
Isolation of Product: The resulting crude 1,4-phenylenediacryloyl chloride, a solid, can be used directly for subsequent reactions or purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture).
Caption: Synthesis of 1,4-phenylenediacryloyl chloride using thionyl chloride.
Oxalyl chloride is another highly effective reagent that offers the advantage of milder reaction conditions and volatile byproducts (CO, CO₂, and HCl).[8][9]
Step-by-Step Protocol:
-
Drying and Inert Atmosphere: As with the thionyl chloride method, ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
-
Solvent and Reactant: Suspend 1,4-phenylenediacrylic acid in an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the reaction flask.
-
Addition of Oxalyl Chloride: Add oxalyl chloride (typically 1.1-1.5 equivalents per carboxylic acid group) dropwise to the suspension at room temperature or 0 °C.
-
Catalyst: Add a catalytic amount of DMF (1-2 drops). The evolution of gas (CO and CO₂) indicates the start of the reaction.
-
Reaction Time: Stir the mixture at room temperature until the gas evolution ceases (typically 1-2 hours).
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude product can then be purified as described above.
Sources
- 1. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 2. Styrene [webbook.nist.gov]
- 3. 1,4-Phenylenediacryloyl chloride 35288-49-4, Information for 1,4-Phenylenediacryloyl chloride 35288-49-4, Suppliers of United States 1,4-Phenylenediacryloyl chloride 35288-49-4 [chemnet.com]
- 4. researchgate.net [researchgate.net]
- 5. FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE - Google Patents [patents.google.com]
- 6. Styrene(100-42-5) IR Spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Acryloyl chloride(814-68-6) IR Spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Monomer Selection in High-Performance Liquid Crystal Polymers: 1,4-Phenylenediacryloyl Chloride vs. Isophthaloyl Chloride
In the pursuit of advanced materials, researchers in polymer chemistry are constantly faced with critical decisions regarding monomer selection that dictate the ultimate performance of the final product. For those developing high-performance thermotropic Liquid Crystal Polymers (LCPs), the choice of the diacyl chloride monomer is a foundational determinant of properties ranging from thermal stability to mechanical strength and processability. This guide provides an in-depth comparison of two pivotal aromatic diacyl chlorides: the linear, rigid 1,4-phenylenediacryloyl chloride (PDAC) and the bent, meta-substituted isophthaloyl chloride (IC).
Through an objective lens, supported by experimental insights, we will explore the causal links between their distinct molecular architectures and the resulting characteristics of the LCPs they form. This document is intended for researchers, scientists, and professionals in materials development seeking to make informed decisions in the synthesis of bespoke LCPs.
Section 1: The Decisive Role of Monomer Geometry in LCP Performance
Liquid Crystal Polymers derive their exceptional properties from the spontaneous alignment of their rigid, rod-like molecular chains into ordered domains, known as mesophases.[1] The chemical structure of the monomers used is the primary factor controlling this self-assembly. The geometry of the diacyl chloride, in particular, directs the linearity and rigidity of the resulting polymer backbone.
A linear, co-axial chain, often achieved through para-substitution on aromatic rings, promotes efficient packing and strong intermolecular interactions. This typically translates to a higher propensity for forming stable liquid crystalline phases, superior mechanical strength, and enhanced thermal resistance. Conversely, introducing a non-linear or "kinked" monomer, such as one with meta-substitution, disrupts this ordered packing. While this may seem detrimental, it is a crucial strategy for lowering melting temperatures and improving melt processability, which are significant hurdles for many wholly aromatic LCPs.[2]
This guide focuses on the direct comparison of LCPs synthesized with PDAC, a quintessential linear monomer, and IC, a common non-linear monomer, to illustrate these fundamental structure-property relationships.
Section 2: Monomer Structural Analysis
The profound differences in the performance of LCPs derived from PDAC and IC originate from their distinct molecular geometries.
1,4-Phenylenediacryloyl Chloride (PDAC) is characterized by its para-substituted benzene ring, which enforces a linear and rigid conformation. The acryloyl chloride groups extend this linearity. This rod-like shape is highly conducive to the formation of ordered liquid crystalline phases.
Isophthaloyl Chloride (IC) , in contrast, has its acyl chloride groups positioned at the 1 and 3 positions (meta-substitution) on the benzene ring.[3] This arrangement introduces a permanent 120° kink in the monomer unit, which is then propagated along the polymer chain, disrupting the linear, rod-like architecture.
Caption: Molecular structures of PDAC (linear) and IC (kinked).
Section 3: Comparative Performance in LCPs
The choice between PDAC and IC has a cascading effect on the thermal, mechanical, and liquid crystalline properties of the resulting polymers. While direct, side-by-side comparisons in a single study are scarce, a synthesis of data from various studies on wholly aromatic polyesters and polyamides allows for a robust comparative analysis.
Liquid Crystalline Behavior and Thermal Properties
The linearity of PDAC is a strong promoter of liquid crystallinity. Polymers incorporating PDAC or similar para-substituted monomers are more likely to exhibit stable, high-temperature mesophases, such as nematic and smectic phases.[4][5] The ordered arrangement allows for strong intermolecular forces, leading to high melting (Tm) and isotropization (Ti) temperatures.
Conversely, the introduction of isophthaloyl chloride disrupts the polymer chain's ability to pack efficiently. This disruption is a well-established strategy to lower the melting point and broaden the temperature range in which the liquid crystalline phase is stable.[2][6] In some cases, if the concentration of the meta-substituted monomer is high enough, it can entirely suppress crystallization, leading to amorphous materials with only a glass transition temperature (Tg) observed.[2]
Table 1: Illustrative Thermal Properties of LCPs
| Property | LCP with para-substituted Monomers (e.g., PDAC-like) | LCP with meta-substituted Monomers (e.g., IC) | Rationale for Difference |
|---|---|---|---|
| Melting Temp (Tm) | High (>300 °C) | Lower / Suppressed[2] | Linear structure of PDAC allows for efficient crystal packing and strong intermolecular forces. The kink in IC disrupts this packing. |
| Glass Transition (Tg) | High | Relatively Lower[2] | The rigid rod-like structure from PDAC restricts segmental motion more than the kinked structure from IC. |
| Mesophase Stability | High-temperature nematic/smectic phases[4] | Broader, but lower temperature mesophase range[6] | Disruption of crystallinity by IC can widen the window between melting and isotropization. |
| Thermal Stability (TGA) | Very High (Decomposition > 500 °C)[7] | High (Decomposition often > 450 °C)[2] | Wholly aromatic backbones are inherently stable. The difference is often minor but depends on the overall polymer structure. |
Note: The values presented are representative and can vary significantly based on the co-monomers and polymer architecture.
Mechanical Properties and Processability
The mechanical performance of LCPs is directly tied to the degree of molecular order and chain rigidity.
LCPs derived from PDAC and other linear monomers exhibit exceptionally high tensile strength and modulus, particularly when processed in a way that aligns the polymer chains (e.g., through extrusion or injection molding). This is because the stress is borne by the strong covalent bonds of the highly oriented, rigid backbones.
The inclusion of IC, while beneficial for processability, typically results in a reduction of tensile strength and modulus.[2] The kinks in the polymer chain act as points of disorder, preventing the formation of highly oriented domains and leading to less effective stress transfer between chains.
Table 2: Comparative Mechanical and Processing Characteristics
| Property | LCP with para-substituted Monomers (e.g., PDAC-like) | LCP with meta-substituted Monomers (e.g., IC) | Causality |
|---|---|---|---|
| Tensile Modulus | Very High | Moderate to High[2] | The rigid, linear chains from PDAC align easily under shear, leading to a highly oriented, stiff material. The IC kink disrupts this alignment. |
| Tensile Strength | High | Moderate[2] | Stress is more effectively distributed along the aligned, rigid chains of PDAC-based LCPs. |
| Melt Viscosity | Very High | Lower[5] | The kinked chains from IC reduce intermolecular forces and disrupt ordered domains in the melt, facilitating easier flow. |
| Solubility | Poor | Often Improved | The less efficient packing of IC-containing polymers can allow for better solvent penetration, increasing solubility.[4] |
Section 4: Experimental Protocol: Synthesis of an Aromatic Polyester LCP
To ensure the trustworthiness of these claims, a self-validating experimental protocol for a typical solution polymerization is provided below. This method can be adapted for either PDAC or IC to directly observe the resulting differences in polymer properties.
Objective
To synthesize a wholly aromatic polyester via solution polymerization from a diacyl chloride (PDAC or IC) and an aromatic diol (e.g., 4,4'-biphenol) and to characterize its fundamental properties.
Materials
-
1,4-Phenylenediacryloyl chloride (PDAC) or Isophthaloyl chloride (IC)
-
4,4'-Biphenol
-
Anhydrous Pyridine (catalyst and acid scavenger)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Experimental Workflow
Caption: Workflow for LCP synthesis via solution polymerization.
Step-by-Step Procedure
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve 4,4'-biphenol (1 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous NMP.
-
Reaction: Purge the system with nitrogen and cool the stirred solution to 0°C using an ice bath.
-
Monomer Addition: Dissolve the diacyl chloride (PDAC or IC, 1 equivalent) in a small amount of anhydrous NMP and add it to the dropping funnel. Add the diacyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Isolation: Pour the viscous polymer solution into a large excess of methanol in a blender to precipitate the polymer. The LCP will typically form as a fibrous solid.
-
Purification: Filter the polymer and wash it thoroughly with hot water to remove pyridine hydrochloride and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Section 5: Conclusion and Field Insights
The choice between 1,4-phenylenediacryloyl chloride and isophthaloyl chloride is a classic example of the trade-offs encountered in polymer design.
-
Choose PDAC (or similar para-isomers) when the primary requirements are maximum thermal stability, stiffness, and mechanical strength. The resulting LCPs are ideal for applications demanding high performance under extreme conditions, such as in aerospace components, automotive under-the-hood parts, and electronics. However, be prepared to contend with high melt temperatures and viscosities, which may require specialized processing equipment.
-
Choose IC (or other meta-isomers) when processability is a key concern. By deliberately introducing kinks into the polymer backbone, you can significantly lower the melting point and melt viscosity, making the material suitable for complex injection molding applications.[2] This improvement in processability comes at the cost of reduced thermal performance and mechanical properties compared to its linear counterparts.
Ultimately, the optimal choice is application-dependent. Many commercial LCPs are, in fact, copolymers that incorporate both linear and bent monomers. This strategy allows for a finely tuned balance, achieving a material that possesses the high-performance characteristics of rigid-rod polymers while maintaining the processability required for widespread industrial adoption.[8] Understanding the fundamental impact of each monomer type, as detailed in this guide, is the first step toward rational design of the next generation of advanced liquid crystal polymers.
References
-
MedCrave. (2018). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. MedCrave eBooks. [Link]
-
ACS Publications. (2024). Synthesis of Homo- and Copolyesters Using an AB-Type Aromatic Monomer Based on Homovanillic Acid. Macromolecules. [Link]
-
Takasuka, S., Takahashi, K., & Takahashi, T. (2021). Characterization and mechanical strength of wholly aromatic liquid crystalline polymers with low melting point. ResearchGate. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. [Link]
-
ResearchGate. (2020). Effects of the methacrylate monomers with different end groups on the morphologies, electro-optical and mechanical properties of polymer dispersed liquid crystal (PDLC) composite films. [Link]
-
ResearchGate. (2021). Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. [Link]
-
Alam, M. S., et al. (2015). Synthesis of polymerizable liquid crystalline monomers and their side chain liquid crystalline polymers bearing azo-ester linked benzothiazole mesogen. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. PMC. [Link]
-
Taylor & Francis Online. (2022). Experimental study on thermotropic side-chain liquid crystalline photo-sensitive polymers. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of side chain liquid crystalline polymer. [Link]
-
MedCrave. (2018). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. [Link]
-
AZoM. (2006). Novel Liquid Crystalline Poly (p-phenylenevinylene)s: Synthesis And Properties. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Application of Liquid Crystal Polymers. [Link]
-
National Institutes of Health. (2022). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. PMC. [Link]
-
ResearchGate. (2018). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. [Link]
-
Royal Society of Chemistry. (2024). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. RSC Sustainability. [Link]
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ResearchGate. (2009). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride. [Link]
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MDPI. (2011). Mechanism Studies of LCP Synthesis. [Link]
-
ACS Publications. (2022). Comparison of the Thermal and Mechanical Properties of Poly(phenylene sulfide) and Poly(phenylene sulfide)–Syndiotactic Polystyrene-Based Thermal Conductive Composites. ACS Omega. [Link]
-
IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. (n.d.). 99-63-8 100-20-9 MPC Mixture of Isophthaloyl chloride and Terephthaloyl chloride. [Link]
-
ResearchGate. (2011). Mechanism Studies of LCP Synthesis. [Link]
-
ResearchGate. (2022). Comparative study on selective laser sintering of aromatic and aliphatic thermoplastic polyurethanes: processability, pore structure, and mechanical properties. [Link]
-
PubMed. (2009). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. [Link]
-
MDPI. (2022). Analysis of Mechanical Properties and Thermal Conductivity of Thin-Ply Laminates in Ambient and Cryogenic Conditions. [Link]
- Google Patents. (1994). WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments.
-
ResearchGate. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. [Link]
- Google Patents. (2015). CN104387263A - Synthesis process of isophthaloyl dichloride.
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- 8. mdpi.com [mdpi.com]
The Rigidity Architect: A Comparative Guide to Cinnamic vs. Benzoic Acid Derivatives in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced polymeric materials with tailored mechanical properties, the choice of monomer building blocks is paramount. Among the vast array of options, aromatic carboxylic acids and their derivatives serve as fundamental components for imparting rigidity and thermal stability. This guide provides an in-depth, objective comparison of the rigidity imparted by two prominent classes of aromatic derivatives: those based on cinnamic acid versus those derived from benzoic acid. We will explore the underlying molecular architecture, present comparative experimental data, and provide validated protocols for characterization, offering a comprehensive resource for material design and development.
Molecular Architecture: The Foundation of Polymer Rigidity
The fundamental difference in rigidity between polymers functionalized with cinnamic acid versus benzoic acid derivatives originates from their distinct chemical structures. While both possess a rigid phenyl group, the cinnamic acid moiety contains an additional α,β-unsaturated alkene group, creating a more extended, planar, and conjugated system.
Benzoic acid derivatives provide a baseline of rigidity due to the inflexible nature of the benzene ring. When incorporated as pendant groups, they increase the steric hindrance and restrict the segmental motion of the polymer backbone, thereby increasing stiffness. However, their contribution to rigidity is largely limited to these non-covalent, steric interactions.
Cinnamic acid derivatives, in contrast, offer a dual mechanism for enhancing rigidity. Firstly, the extended planar structure of the cinnamoyl group leads to more efficient molecular packing and stronger intermolecular π-π stacking interactions between polymer chains. Secondly, and most significantly, the alkene bond provides a site for photochemical [2+2] cycloaddition.[1] This ability to form covalent cross-links upon UV irradiation transforms the material from a thermoplastic to a rigid thermoset network, dramatically increasing its modulus and dimensional stability.[2][3]
Caption: Figure 1. Structural comparison of benzoate and cinnamate side groups.
Comparative Performance: Experimental Evidence
The most direct method for quantifying polymer rigidity is through Dynamic Mechanical Analysis (DMA).[4] This technique measures the viscoelastic properties of a material as a function of temperature, providing key metrics such as the storage modulus (E'), which represents the elastic response or stiffness, and the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[5][6]
While a direct, one-to-one comparison of identical polymer backbones functionalized with either cinnamate or benzoate groups is sparse in the literature, we can synthesize a comparison from available data. For instance, studies on poly(vinyl alcohol) derivatives show the significant impact of the side group. Electron paramagnetic resonance (e.p.r.) studies have indicated that while the size of the side group (benzoate vs. cinnamate) only slightly affects the motion of small molecule probes within the polymer, the motion of the polymer backbone itself is more sensitive, with the cinnamate group leading to longer correlation times, suggesting reduced mobility.[7]
The defining advantage of cinnamic acid derivatives becomes evident upon photo-crosslinking. Before crosslinking, polymers like poly(vinyl cinnamate) (PVCi) exhibit properties typical of a thermoplastic.[8] However, upon exposure to UV light (typically >280 nm), the cinnamate groups undergo a [2+2] cycloaddition, forming cyclobutane rings that covalently link adjacent polymer chains.[3] This process dramatically increases the material's rigidity.
| Polymer System | Condition | Storage Modulus (E') | Glass Transition Temp. (Tg) | Key Observation |
| Poly(vinyl benzoate) (PVB) | Uncrosslinked | Moderate | ~70-80 °C | Rigidity is due to bulky side groups.[7] |
| Poly(vinyl cinnamate) (PVCi) | Uncrosslinked | Moderate | ~80-90 °C | Slightly higher Tg than PVB due to larger side group.[7] |
| Poly(vinyl cinnamate) (PVCi) | Photo-crosslinked | High to Very High | Significantly Increased | Formation of a rigid network structure dramatically increases stiffness.[2] |
| Polyurethane (PU) Elastomer | Pure | (Reference) | -40 to -50 °C | Soft, flexible baseline.[9] |
| PU + Benzoic Acid (dopant) | Doped | Higher than pure PU | -30 to -40 °C | Benzoic acid increases storage modulus and Tg through filler effects.[9] |
Table 1. Comparative Mechanical Properties. This table synthesizes typical data to illustrate the performance differences. Absolute values can vary significantly based on molecular weight, polymer backbone, and measurement conditions.
The activation energy for the relaxation of the ester side groups in poly(vinyl cinnamate) has been found to be lower than that in poly(vinyl benzoate), which may seem counterintuitive.[7] However, this is attributed to the olefinic bond in the cinnamate side group potentially enhancing local flexibility before crosslinking. The overall rigidity and thermal stability after crosslinking, however, far surpass what can be achieved with benzoic acid derivatives alone.
The Crosslinking Advantage: A Closer Look at Cinnamate Photochemistry
The ability of cinnamic acid derivatives to be transformed by light is their most powerful feature for creating rigid materials. The process is a [2+2] cycloaddition, a photochemical reaction where two double bonds align and react to form a four-membered cyclobutane ring.[1] For this to occur efficiently in a polymer matrix, the cinnamate groups on adjacent chains must be in close proximity (less than 4.5 Å) and have the correct parallel alignment.[1]
Caption: Figure 2. Photo-crosslinking of cinnamate groups via [2+2] cycloaddition.
This crosslinking dramatically alters material properties:
-
Increased Rigidity: The storage modulus (E') increases by orders of magnitude as the covalent network restricts chain mobility.[5]
-
Enhanced Thermal Stability: The glass transition temperature (Tg) increases, expanding the material's service temperature range.
-
Reduced Solubility: The crosslinked polymer becomes insoluble in solvents that would dissolve its thermoplastic precursor.[8]
Experimental Protocols for Verification
To empirically validate the performance differences, standardized synthesis and characterization protocols are essential.
Protocol 1: Synthesis of Poly(vinyl cinnamate) and Poly(vinyl benzoate)
This protocol describes a common method for synthesizing these polymers via esterification of poly(vinyl alcohol) (PVA).
Rationale: Starting with the same PVA precursor for both syntheses ensures that the polymer backbone's molecular weight and dispersity are consistent, allowing for a more direct comparison of the side groups' effects. Pyridine acts as a base to neutralize the HCl byproduct and as a solvent.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Cinnamoyl chloride
-
Benzoyl chloride
-
Anhydrous Pyridine
-
Methanol
Procedure:
-
Dissolution: Dissolve a known quantity of PVA in anhydrous pyridine in a three-neck round-bottom flask equipped with a condenser and magnetic stirrer. Heat gently (e.g., to 95-100 °C) to facilitate dissolution.
-
Esterification: Cool the solution to ~50 °C. For PVCi, slowly add cinnamoyl chloride dropwise. For PVB, add benzoyl chloride. The molar ratio of the acid chloride to the vinyl alcohol monomer unit should be slightly in excess (e.g., 1.2:1) to ensure complete reaction.
-
Reaction: Allow the reaction to proceed for several hours (e.g., 4-6 hours) at 50 °C with continuous stirring.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large volume of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.
-
Purification: Filter the precipitate and wash it thoroughly with fresh methanol to remove unreacted reagents and pyridine.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Characterization by Dynamic Mechanical Analysis (DMA)
This protocol outlines the steps for preparing a film and analyzing its thermomechanical properties.
Rationale: DMA is the gold standard for measuring the stiffness (storage modulus) and transition temperatures of polymers.[10] A temperature sweep experiment provides a comprehensive profile of the material's behavior over a wide service range.
Procedure:
-
Sample Preparation:
-
Dissolve the synthesized polymer (PVCi or PVB) in a suitable solvent (e.g., chloroform, THF).
-
Cast the solution onto a flat, level glass plate.
-
Allow the solvent to evaporate slowly in a dust-free environment to form a uniform film.
-
For the PVCi sample intended for crosslinking, expose the dried film to a UV light source (e.g., 350 nm) for a specified duration.
-
Cut the resulting films into uniform rectangular specimens of precise dimensions (e.g., 25 mm x 6 mm x 1 mm) as required by the DMA instrument.[11]
-
-
DMA Instrument Setup:
-
Test Execution:
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Determine the Tg from the peak of the tan delta curve or the onset of the drop in the E' curve.[6]
-
Compare the E' values in the glassy region (e.g., at 30 °C) and the Tg values for PVB, uncrosslinked PVCi, and crosslinked PVCi.
-
Caption: Figure 3. Workflow for synthesis and mechanical characterization.
Conclusion: Selecting the Right Tool for the Job
Both cinnamic acid and benzoic acid derivatives are valuable tools for increasing the rigidity of polymers. The choice between them depends critically on the application's performance requirements.
-
Benzoic Acid Derivatives are an excellent choice for applications requiring a moderate increase in stiffness and thermal performance without the need for post-processing steps. They provide a reliable way to enhance rigidity through steric hindrance and are suitable for standard thermoplastic processing methods.
-
Cinnamic Acid Derivatives offer unparalleled versatility and the potential for achieving exceptionally high rigidity. While providing a baseline stiffness comparable to benzoate systems, their key advantage lies in photo-crosslinking. This "on-demand" rigidification allows for the processing of a material in a flexible, thermoplastic state, followed by a light-curing step to lock in a final, robust, and highly rigid thermoset structure. This makes them ideal for applications in photoresists, advanced coatings, and shape-memory materials.[12]
Ultimately, the extended conjugation and, most importantly, the crosslinking capability of the cinnamate moiety make it the superior choice for applications where maximum rigidity and dimensional stability are the primary objectives.
References
- Vertex AI Search. (2025). DMA: Dynamic Mechanical Analysis – Advances in Polymer Science.
- Vertex AI Search. (2025).
- Rahim, E. A. (2021). SYNTHESIS OF POLYACETYLENES CONTAINING CINNAMATE AND DERIVED CINNAMATE.
- Royal Society of Chemistry.
- ACS Publications. (2018). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. Biomacromolecules.
- Vertex AI Search. (n.d.). dynamic mechanical analysis of polymers, ta-236.
- Polymer Chemistry Characterization Lab. (n.d.).
- Anton Paar Wiki. (n.d.). Basics of Dynamic Mechanical Analysis (DMA).
- ResearchGate. (2024). (a) and (b) shows storage modulus and tanδ from DMA of pure and benzoic acid (BA) doped PU elastomer.
- Royal Society of Chemistry. (2019). Chemistries and capabilities of photo-formable and photo-reversible crosslinked polymer networks.
- MDPI. (n.d.). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films.
- MDPI. (2020).
- ResearchGate. (2014). Reversible Cross-Linking of Aliphatic Polyamides Bearing Thermo- and Photoresponsive Cinnamoyl Moieties.
- Wiley Online Library. (2023).
- MDPI. (n.d.).
- Netzsch. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities.
- ScienceDirect. (n.d.). E.p.r. studies of spin-probed and spin-labelled poly (vinyl benzoate), poly (vinyl cinnamate)
- PubMed. (2021). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking.
- ResearchGate. (2023).
- PubMed Central. (2021). A polymer hybrid film based on poly(vinyl cinnamate) and poly(2-hydroxy ethyl methacrylate) for controlled flurbiprofen release.
- Matmatch. (2023).
- ResearchGate. (2021). Isomerization of trans-cinnamic acid to cis-cinnamic acid.
- ACS Publications. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride).
- ATCP. (n.d.).
- ResearchGate. (2010). E.O. Al-Tamimi, A. S. Hamed; Polymerization and crosslinking of poly (vinyl cinnamate) with vinylic monomers, Tikrit J. of Pure Sci., 15, 3,61-69, (2010).
- ChemBK. (n.d.).
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Safety Operating Guide
Personal protective equipment for handling 1,4-Phenylenediacryloyl chloride
Operational Safety Guide: 1,4-Phenylenediacryloyl Chloride
CAS: 35288-49-4 | State: Solid (MP: 171-172°C) | Hazard Class: Corrosive (Skin Corr. 1B)
Part 1: Executive Hazard Analysis
As a Senior Application Scientist, I must clarify a critical distinction often missed in database aggregates: 1,4-Phenylenediacryloyl chloride (PDAC) is a solid crosslinker, unlike its volatile liquid precursor, acryloyl chloride. While this reduces inhalation risk from vapor pressure, it introduces the hazard of corrosive particulates .
Upon contact with mucosal moisture (eyes, lungs) or skin, PDAC undergoes rapid hydrolysis, generating hydrochloric acid (HCl) and phenylenediacrylic acid. This reaction is exothermic and irreversible. Your safety protocol must prioritize moisture exclusion and particulate containment .
Core Hazards:
-
Lachrymator/Corrosive: Irreversible eye damage and skin burns.
-
Hydrolysis: Releases HCl gas upon contact with water or humid air.
-
Sensitizer: The acryloyl moiety poses a risk of allergic contact dermatitis.
Part 2: Hierarchy of Defense & PPE Matrix
Do not rely solely on PPE. The primary defense against solid acid chlorides is engineering controls to prevent dust generation.
Engineering Controls (Primary)
-
Fume Hood: Mandatory. All weighing and transfer must occur within a certified chemical fume hood operating at face velocity >100 fpm.
-
Static Control: Use anti-static weighing boats. Charged particles of acid chloride can "jump" onto gloves/sleeves, leading to delayed burns.
-
Inert Atmosphere: Store under Nitrogen/Argon at 2–8°C. Allow the bottle to warm to room temperature before opening to prevent condensation (hydrolysis).
PPE Selection Matrix (Secondary)
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood (Primary). N95/P100 only if outside hood (Emergency). | Solid particulates hydrolyze in the lungs to form liquid HCl. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). NO Safety Glasses. | Dust ingress behind safety glasses causes severe corneal burns. |
| Dermal (Hands) | Double Nitrile (4 mil + 4 mil) or Silver Shield™ (Laminate). | Solid Handling: Double nitrile is sufficient (brush off immediately). Solution Handling: Laminate gloves required for prolonged contact in organic solvents (DCM/THF). |
| Body | Lab Coat (Buttoned) + Chemical Apron . | Synthetic fibers (polyester) are preferred over cotton, which degrades rapidly if exposed to acid chlorides. |
Part 3: Operational Protocol
Workflow: Safe Handling Loop
Figure 1: The "Cold Chain" logic prevents hydrolysis inside the stock bottle, preserving reagent integrity.
Step-by-Step Methodology
-
Preparation:
-
Ensure all glassware is flame-dried or oven-dried. Moisture is the enemy.
-
Prepare a "Quench Station" in the hood: A beaker containing 5% Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ).
-
-
Weighing & Transfer:
-
Technique: Do not use metal spatulas if possible (corrosion risk); use glass or plastic.
-
Transfer: Dissolve the solid PDAC in anhydrous solvent (DCM, THF) immediately after weighing. Do not leave the solid sitting in an open weighing boat.
-
Spill (Solid): If solid spills on the balance, do not wipe with a wet cloth . Brush it gently into a waste container, then wipe with a dry tissue, and finally clean with a damp paper towel (expect fumes).
-
-
Reaction Setup:
-
PDAC is typically used to crosslink nucleophiles (amines/alcohols).
-
Exotherm Warning: The reaction releases HCl. You must use an acid scavenger (e.g., Triethylamine, Pyridine) in the reaction mixture to neutralize HCl as it forms.
-
Part 4: Emergency Response & Disposal
Exposure Scenarios
-
Skin Contact (Solid):
-
Brush: Gently brush the powder off the skin. Do not wet immediately , as this triggers hydrolysis and heat generation on the skin.
-
Rinse: Once visible powder is removed, rinse with copious water for 15 minutes.
-
-
Eye Contact:
Disposal Protocol (Hydrolysis)
Do not throw unreacted acid chlorides into the trash or solvent waste drums directly (risk of pressure buildup).
Figure 2: Controlled hydrolysis path to prevent waste container pressurization.
-
Quenching: Slowly add the PDAC residue to a stirred solution of 5%
or ice water. -
Wait: Allow the mixture to stir for 30-60 minutes to ensure complete conversion to the corresponding acid.
-
Check pH: Ensure pH is neutral.
-
Dispose: Label as "Quenched Acid Chloride Waste" and dispose according to local EHS regulations.
References
-
Sigma-Aldrich. (n.d.). 1,4-Phenylenediacryloyl chloride Safety Data Sheet (SDS). Retrieved from
-
PubChem. (n.d.). Compound Summary: 1,4-Phenylenediacryloyl chloride.[5] National Library of Medicine. Retrieved from
-
University of Pennsylvania EHRS. (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from
-
Cameo Chemicals. (n.d.). Reactive Group: Acyl Chlorides.[6] NOAA. Retrieved from
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. earth.utah.edu [earth.utah.edu]
- 4. fishersci.com [fishersci.com]
- 5. 1,4-Phenylenediacryloyl chloride 35288-49-4, Information for 1,4-Phenylenediacryloyl chloride 35288-49-4, Suppliers of United States 1,4-Phenylenediacryloyl chloride 35288-49-4 [chemnet.com]
- 6. CAS 814-68-6: Acryloyl chloride | CymitQuimica [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

